N2-(6-Chloro-2-methoxyacridin-9-yl)pyridine-2,6-diamine
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Overview
Description
N2-(6-Chloro-2-methoxyacridin-9-yl)pyridine-2,6-diamine is a chemical compound with the molecular formula C19H15ClN4O and a molecular weight of 350.8 g/mol This compound is known for its unique structure, which includes a chloro-substituted acridine moiety and a pyridine diamine group
Preparation Methods
The synthesis of N2-(6-Chloro-2-methoxyacridin-9-yl)pyridine-2,6-diamine typically involves the reaction of 6,9-dichloro-2-methoxyacridine with pyridine-2,6-diamine . The reaction conditions often include the use of phenol and ammonium carbonate as reagents . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N2-(6-Chloro-2-methoxyacridin-9-yl)pyridine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Substitution: The chloro group in the acridine moiety can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N2-(6-Chloro-2-methoxyacridin-9-yl)pyridine-2,6-diamine has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of N2-(6-Chloro-2-methoxyacridin-9-yl)pyridine-2,6-diamine involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, affecting its structure and function . This interaction can lead to the inhibition of DNA replication and transcription, which may be useful in therapeutic applications. Additionally, the compound may interact with specific proteins, modulating their activity and influencing various cellular pathways.
Comparison with Similar Compounds
N2-(6-Chloro-2-methoxyacridin-9-yl)pyridine-2,6-diamine can be compared with other similar compounds, such as:
6,9-Dichloro-2-methoxyacridine: This compound is a precursor in the synthesis of this compound and shares a similar acridine moiety.
9-Amino-6-chloro-2-methoxyacridine:
N,N’-bis-(6-chloro-2-methoxyacridin-9-yl)-hexane-1,6-diamine: This compound has two acridine moieties and may have different properties and applications compared to this compound.
The uniqueness of this compound lies in its specific structure, which combines the properties of both acridine and pyridine diamine groups, making it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C19H15ClN4O |
---|---|
Molecular Weight |
350.8 g/mol |
IUPAC Name |
6-N-(6-chloro-2-methoxyacridin-9-yl)pyridine-2,6-diamine |
InChI |
InChI=1S/C19H15ClN4O/c1-25-12-6-8-15-14(10-12)19(24-18-4-2-3-17(21)23-18)13-7-5-11(20)9-16(13)22-15/h2-10H,1H3,(H3,21,22,23,24) |
InChI Key |
FCVGXFKJUMWYAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC=CC(=N4)N |
Origin of Product |
United States |
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